molecular formula C9H12F3N3O2 B10904349 tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate

tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B10904349
M. Wt: 251.21 g/mol
InChI Key: HSPLCKVBHSJCIQ-UHFFFAOYSA-N
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Description

tert-Butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate: is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate typically involves the reaction of a pyrazole derivative with a tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate lies in its specific trifluoromethyl-pyrazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12F3N3O2

Molecular Weight

251.21 g/mol

IUPAC Name

tert-butyl N-[5-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate

InChI

InChI=1S/C9H12F3N3O2/c1-8(2,3)17-7(16)14-5-4-13-15-6(5)9(10,11)12/h4H,1-3H3,(H,13,15)(H,14,16)

InChI Key

HSPLCKVBHSJCIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(NN=C1)C(F)(F)F

Origin of Product

United States

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